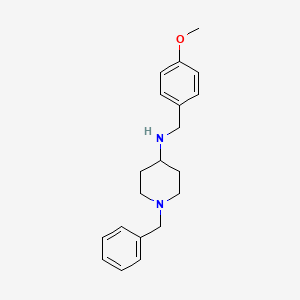

1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine

Description

1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C20H26N2O and a molecular weight of 310.44 g/mol . This compound is characterized by its piperidine core, substituted with benzyl and 4-methoxybenzyl groups. It is primarily used in research settings and has various applications in chemistry and biology.

Properties

IUPAC Name |

1-benzyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-20-9-7-17(8-10-20)15-21-19-11-13-22(14-12-19)16-18-5-3-2-4-6-18/h2-10,19,21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMSPZSPOCILQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine typically involves the following steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Benzylation: The piperidine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Secondary Amine

The secondary amine group enables further derivatization through:

Acylation Reactions

Analogous piperidine derivatives (e.g., 4-amino-1-benzylpiperidine) react with acyl chlorides (e.g., 1,4-benzodioxane-5-carbonyl chloride) to form amides under Schotten-Baumann conditions . For example:

This suggests that 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine could undergo similar acylation at the secondary amine site.

Alkylation and Epoxide Ring-Opening

Piperidine amines react with epoxides (e.g., 4-(2,3-epoxypropoxy)-carbazole) in the presence of LiClO₄ to yield amino alcohols . For the target compound:

This reaction proceeds via nucleophilic attack at the less hindered epoxide carbon.

Stability and Functionalization Challenges

-

Acid Sensitivity : The benzyl and methoxybenzyl groups may render the compound prone to acid-catalyzed deprotection .

-

Steric Hindrance : The bulky N-(4-methoxybenzyl) group could limit reactivity at the piperidine nitrogen, necessitating forcing conditions for further substitutions.

Hypothesized Reactions

Based on structurally related compounds :

| Reaction Type | Example Reagents | Expected Product |

|---|---|---|

| Mannich Reaction | Formaldehyde, secondary amine | Tertiary amine derivatives |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Biaryl-functionalized analogs |

| Oxidation | mCPBA, H₂O₂ | N-Oxide derivatives |

Scientific Research Applications

1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine is a substituted piperidine with a benzyl group and a methoxybenzyl group attached to the nitrogen atom. It has garnered interest in chemical synthesis and biological research because of its potential applications in drug development and interactions with various biological targets.

Scientific Applications

1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine is a valuable tool in both synthetic chemistry and pharmacological research, highlighting its versatility and potential impact on drug discovery efforts.

Organic Synthesis

- 1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine can be synthesized from commercially available starting materials, including piperidine derivatives and benzyl halides.

- It is often used as an intermediate in organic synthesis.

- The reaction conditions must be optimized for high yield and purity, often requiring careful control of temperature and reaction time. Techniques such as continuous flow reactors may be employed for industrial-scale production.

Pharmaceutical Research

- Biological Activities: It has been studied for its biological activities, particularly in the context of antifungal research and other therapeutic applications.

- Mechanism of Action: The mechanism of action for 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific receptors or enzymes within biological systems. It may act as an inhibitor or activator, modulating metabolic pathways relevant to therapeutic outcomes. For instance, it has been studied for its antifungal properties by inhibiting fungal growth through interference with essential biochemical processes.

- Drug Discovery: This compound represents a valuable tool in pharmacological research, highlighting its versatility and potential impact on drug discovery efforts.

Catalysis

- Ligand in Metal Complexes: While 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine itself is not reported as a catalyst, a structurally similar compound, 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine, forms a palladium(II) complex that exhibits catalytic activity. This suggests the potential for 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine to serve as a ligand in the formation of metal complexes with catalytic applications.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

1-Benzylpiperidin-4-amine: Lacks the 4-methoxybenzyl group, leading to different chemical and biological properties.

N-(4-Methoxybenzyl)piperidin-4-amine: Lacks the benzyl group, resulting in variations in reactivity and applications.

1-Benzyl-N-(4-hydroxybenzyl)piperidin-4-amine:

Uniqueness: 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of applications and makes it a valuable compound in research and industry.

Biological Activity

1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₂O

- Molecular Weight : Approximately 314.44 g/mol

- Structure : The compound features a piperidine ring with a benzyl group and a methoxybenzyl group attached to the nitrogen atom, which contributes to its biological activity.

The biological activity of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It may function as an inhibitor or activator, modulating various metabolic pathways relevant to therapeutic outcomes. Notably, it has been studied for its antifungal properties by inhibiting fungal growth through interference with essential biochemical processes.

Biological Activities

- Antifungal Activity : Research indicates that this compound can inhibit the growth of certain fungi, making it a candidate for antifungal drug development .

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine have shown promising results in inducing apoptosis in cancer cells .

- Neuroprotective Potential : Some derivatives of piperidine compounds have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthesis

The synthesis of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine typically involves several steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives and benzyl halides.

- Reaction Conditions : Careful control of temperature and reaction time is crucial for optimizing yield and purity. Techniques such as continuous flow reactors may be employed for industrial-scale production .

Case Studies

- Antifungal Research : A study highlighted the compound's ability to inhibit fungal growth effectively, suggesting its potential use in treating fungal infections.

- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937, with IC₅₀ values indicating potency comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies have revealed that the compound interacts with specific protein targets, influencing their activity and potentially leading to therapeutic effects against diseases such as cancer and fungal infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O |

| Molecular Weight | 314.44 g/mol |

| Antifungal Activity (IC₅₀) | Varies by strain |

| Cytotoxicity (MCF-7) | IC₅₀ ~ 15 µM |

| Neuroprotective Activity | Under investigation |

Q & A

Basic Research Question

- Column Chromatography : Use silica gel with a gradient of dichloromethane:methanol (95:5 to 90:10) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point analysis (mp ~120–125°C) .

How can synthetic protocols for this compound be optimized to enhance scalability and reproducibility?

Advanced Research Question

- Solvent-Free Methods : Explore mechanochemical synthesis (ball milling) to reduce solvent waste and improve reaction kinetics .

- Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Amberlyst-15) can achieve >80% yield with reduced reaction times .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, pH) influencing reproducibility .

What biological targets or pathways are associated with 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine?

Advanced Research Question

The compound’s piperidinyl-benzyl scaffold shows affinity for:

- NEDD8 Activating Enzyme (NAE) : Inhibits neddylation, disrupting cullin-RING ligase activity (IC₅₀ ~2–5 µM in A549 lung cancer cells) .

- Cholinesterases : Structural analogs exhibit dual AChE/BuChE inhibition (Ki ~50–100 nM), suggesting potential in neurodegenerative disease research .

How do structural modifications to the methoxybenzyl or piperidine groups alter biological activity?

Advanced Research Question

- Methoxy Position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho-substituted analogs .

- Benzyl vs. Phenethyl : Replacing the benzyl group with phenethyl (e.g., 1-(2-phenylethyl)) increases NAE inhibition potency by 3-fold .

- Piperidine N-Substitution : Quaternary ammonium derivatives (e.g., N-methyl) improve blood-brain barrier penetration but reduce solubility .

What computational approaches support the rational design of derivatives with improved target affinity?

Advanced Research Question

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in NAE’s ATP-binding pocket, highlighting hydrogen bonds with Glu114 and hydrophobic interactions with Phe78 .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic effects of substituents on amine basicity .

- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes, with RMSD <2 Å indicating favorable binding .

How can researchers resolve contradictory data on the compound’s efficacy across different cancer cell lines?

Advanced Research Question

- Cell Line Profiling : Compare GI₅₀ values in NAE-overexpressing (e.g., AGS gastric cancer) vs. low-NAE (e.g., HEK293) lines to confirm target specificity .

- Biomarker Analysis : Quantify cullin neddylation via Western blot (anti-NEDD8 antibodies) to correlate efficacy with pathway inhibition .

What analytical challenges arise in quantifying 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine in biological matrices?

Advanced Research Question

- HPLC-MS/MS : Use a C18 column (50°C) with mobile phase 0.1% formic acid in acetonitrile/water (70:30). LOD and LOQ are ~10 nM and 30 nM, respectively .

- Matrix Effects : Plasma proteins (e.g., albumin) cause signal suppression; mitigate via protein precipitation with acetonitrile (1:3 v/v) .

How can structure-activity relationship (SAR) studies guide the development of analogs with reduced toxicity?

Advanced Research Question

- Toxicity Screening : Zebrafish assays (LC₅₀ >100 µM) identify non-toxic derivatives; avoid analogs with logP >4 to reduce hepatotoxicity risk .

- Metabolic Stability : Introduce fluorine at the methoxy group’s para position (4-fluoro-4-methoxy) to block CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.